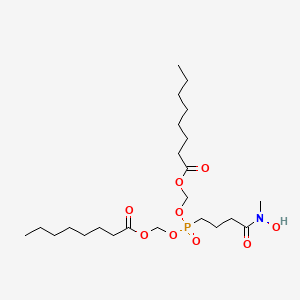
Antimalarial agent 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial agent 18 is a novel compound developed for the treatment of malaria, particularly targeting the Plasmodium falciparum parasite. This compound is part of a new generation of antimalarial drugs designed to overcome resistance issues associated with traditional treatments like chloroquine and artemisinin-based therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 18 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are subjected to various chemical reactions such as Biginelli reaction and cyclization processes . The reaction conditions typically involve the use of catalysts like 4-toluenesulfonic acid and magnesium chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Antimalarial agent 18 undergoes several types of chemical reactions, including:
Substitution: Substitution reactions are essential for introducing various functional groups, using reagents like halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which are further processed to yield the final active compound .
Scientific Research Applications
Antimalarial agent 18 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of antimalarial agent 18 involves the inhibition of heme detoxification in the Plasmodium parasite. The compound binds to the heme molecules, preventing their conversion to non-toxic forms, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, this compound targets specific enzymes involved in the parasite’s metabolic pathways, disrupting its growth and replication .
Comparison with Similar Compounds
Chloroquine: A traditional antimalarial drug with a similar mechanism of action but facing widespread resistance.
Artemisinin: A highly effective antimalarial compound with a different mode of action, often used in combination therapies.
Mefloquine: Another antimalarial agent with a similar chemical structure but different pharmacokinetic properties.
Uniqueness: Antimalarial agent 18 stands out due to its novel mechanism of action and its ability to overcome resistance issues associated with other antimalarial drugs. Its unique chemical structure allows for better binding to the target sites, enhancing its efficacy and reducing the likelihood of resistance development .
Properties
Molecular Formula |
C23H44NO9P |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[[4-[hydroxy(methyl)amino]-4-oxobutyl]-(octanoyloxymethoxy)phosphoryl]oxymethyl octanoate |
InChI |
InChI=1S/C23H44NO9P/c1-4-6-8-10-12-16-22(26)30-19-32-34(29,18-14-15-21(25)24(3)28)33-20-31-23(27)17-13-11-9-7-5-2/h28H,4-20H2,1-3H3 |
InChI Key |
JKGXSVCXJVTQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCOP(=O)(CCCC(=O)N(C)O)OCOC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


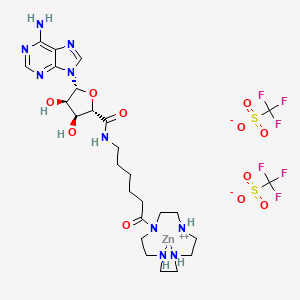
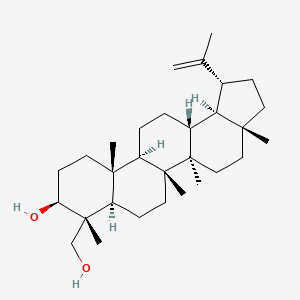
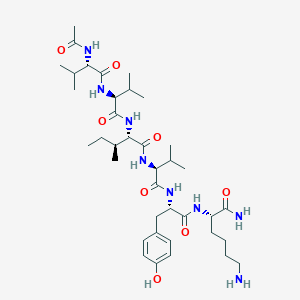
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
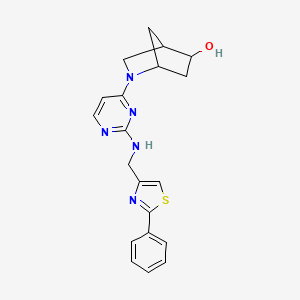
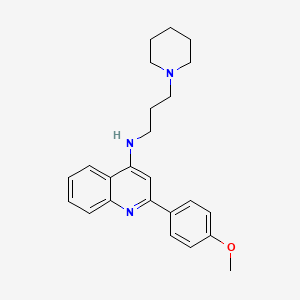
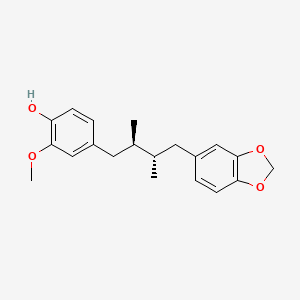
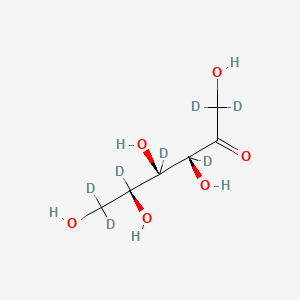
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
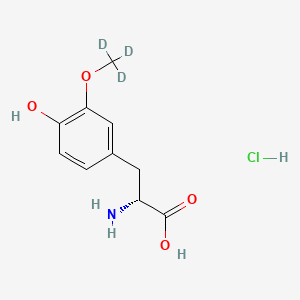
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)
